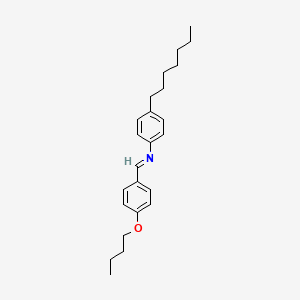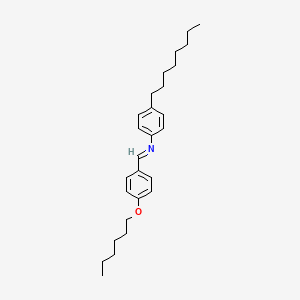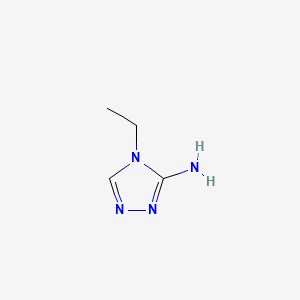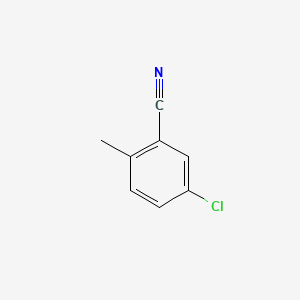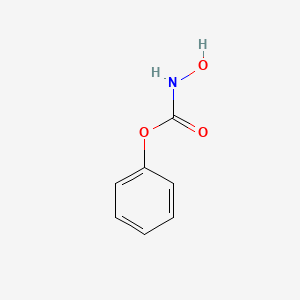
N-hydroxycarbamate de phényle
Vue d'ensemble
Description
Phenyl N-hydroxycarbamate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality phenyl N-hydroxycarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl N-hydroxycarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
Le N-hydroxycarbamate de phényle est utilisé dans divers processus de synthèse chimique. C'est un composé de formule moléculaire C7H7NO3 . C'est une substance solide avec un point de fusion compris entre 110 et 112 degrés Celsius .
Études de dégradation
Le this compound a été étudié pour ses réactions de dégradation. La cinétique et le mécanisme des réactions de dégradation des N-hydroxycarbamates de phényle substitués ont été étudiés dans des conditions de réaction de pseudo-premier ordre . La réaction de dégradation des N-hydroxycarbamates de phényle suit un mécanisme E1cB donnant le phénol/phénolate et le HO–N C O correspondants .
Activité biologique
Certains acides aryl-N-hydroxycarbamates, y compris le this compound, présentent une activité biologique en tant que fongicides, acaricides et ovicides .
Recherche en chimie organique
Le this compound est utilisé dans la recherche en chimie organique. Il est utilisé dans l'étude des dégradations basiques catalysées des aryl-N-hydroxycarbamates substitués .
Science des matériaux
Le this compound est utilisé dans la recherche en science des matériaux. Il est utilisé dans l'étude de divers matériaux et de leurs propriétés .
Chromatographie
Le this compound est utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of phenyl N-hydroxycarbamate involves a series of chemical reactions. The degradation reactions of substituted phenyl N-hydroxycarbamates have been studied under pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism, giving the corresponding phenol/phenolate and HO–N C O . The latter species undergoes further decomposition to give carbonate, nitrogen, and other products .
Action Environment
The action of phenyl N-hydroxycarbamate can be influenced by environmental factors such as pH and temperature . For instance, the degradation reactions of phenyl N-hydroxycarbamate have been studied in aqueous buffers and sodium hydroxide solutions at 20 °C and 60 °C .
Analyse Biochimique
Biochemical Properties
Phenyl N-hydroxycarbamate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as mixed-function oxidases, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes within the cell .
Cellular Effects
Phenyl N-hydroxycarbamate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of phenyl N-hydroxycarbamate involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent changes in cellular processes. Additionally, phenyl N-hydroxycarbamate can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl N-hydroxycarbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenyl N-hydroxycarbamate can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of phenyl N-hydroxycarbamate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of phenyl N-hydroxycarbamate can lead to oxidative stress, cellular damage, and changes in metabolic pathways.
Metabolic Pathways
Phenyl N-hydroxycarbamate is involved in various metabolic pathways. It interacts with enzymes such as mixed-function oxidases, which play a role in the metabolism of the compound . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of phenyl N-hydroxycarbamate within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
Phenyl N-hydroxycarbamate can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
phenyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMRVSHKZTLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191473 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-07-2 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?
A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
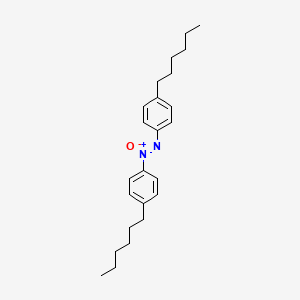
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)

